1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenyl group, and a piperazino-pyrrole-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with phthalic anhydride to form 4-fluorophthalimide. This intermediate is then reacted with 4-hydroxyphenylpiperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. These methods ensure consistent quality and efficiency in the manufacturing of 1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl and hydroxyphenyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-2,5-dione
- 1-(4-Fluorophenyl)-3-[4-(4-chlorophenyl)piperazino]-1H-pyrrole-2,5-dione
- 1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1H-pyrrole-2,5-dione
Uniqueness
1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazino]-1H-pyrrole-2,5-dione is unique due to the presence of both fluorophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C20H18FN3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H18FN3O3/c21-14-1-3-16(4-2-14)24-19(26)13-18(20(24)27)23-11-9-22(10-12-23)15-5-7-17(25)8-6-15/h1-8,13,25H,9-12H2 |
InChI Key |
NKRXNDNSAHCBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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